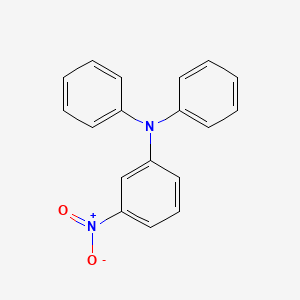

3-nitro-N,N-diphenylaniline

Description

Overview of Arylamine Derivatives in Contemporary Chemical Research

Arylamine derivatives are core structural motifs in numerous biologically active molecules, agrochemicals, and functional materials. rsc.org Their synthesis and functionalization are pivotal areas of research. Traditionally, methods such as reductive amination, direct alkylation, and transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Ullmann reactions have been employed to create these valuable compounds. rsc.org More recent advancements focus on direct reductive cross-coupling of nitroarenes, which offers a more efficient pathway by avoiding protection and deprotection steps. rsc.orgrsc.org The reactivity of arylamines is also a subject of intense study, with research exploring their interactions with radicals and their potential as antioxidants. tandfonline.com The introduction of different functional groups to the arylamine structure can significantly alter its properties, making these derivatives highly tunable for specific applications, including the development of molecular probes for biological receptors. nih.gov

Academic Context of Nitro-Substituted Aniline (B41778) Systems

Nitro-substituted aniline systems are a significant subclass of arylamines that have garnered considerable academic interest due to the profound influence of the nitro group. The nitro group is strongly electron-withdrawing, which dramatically alters the electronic properties of the aniline ring system. rsc.org This electronic perturbation affects the molecule's reactivity, stability, and photophysical properties. rsc.org Research has shown that the position of the nitro group (ortho, meta, or para) on the aniline ring has a distinct impact on the molecule's lipophilicity and potential intramolecular interactions. nih.gov For instance, the presence of a nitro group can increase the ionization potential and lower the energy of the lowest unoccupied molecular orbital (LUMO), which is a key factor in materials science applications. acs.org The study of these systems often involves a combination of experimental synthesis, spectroscopic analysis (such as NMR), and computational modeling to understand the structure-property relationships. acs.orgscispace.com

Interdisciplinary Relevance in Academic and Industrial Chemistry

The study of 3-nitro-N,N-diphenylaniline and related compounds extends beyond fundamental organic chemistry, finding relevance in several interdisciplinary fields. In materials science, the electronic properties conferred by the nitro group make such compounds interesting candidates for the development of organic semiconductors and materials for electro-optic devices. acs.orgresearchgate.net The synthesis of derivatives of nitrodiphenylamines is also relevant to the development of stabilizers for energetic materials. In medicinal chemistry, understanding the structure-activity relationships of nitro-substituted arylamines can inform the design of new drug candidates. smolecule.com Moreover, the analytical determination of such compounds is important in environmental science and for monitoring chemical processes. For example, derivatives of nitrodiphenylaniline have been investigated as chemical tracers in enhanced oil recovery operations. researchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H10N2O2 | nih.gov |

| Molecular Weight | 214.22 g/mol | nih.gov |

| Appearance | Solid crystalline substance | evitachem.com |

| IUPAC Name | 3-nitro-N-phenylaniline | nih.gov |

| CAS Number | 4531-79-7 | nih.gov |

Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability | Source |

| 13C NMR | Available | nih.gov |

| GC-MS | Available | nih.gov |

| IR Spectra | Available | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C18H14N2O2 |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

3-nitro-N,N-diphenylaniline |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |

InChI Key |

RPOZPZAEUYGBDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitro N,n Diphenylaniline and Analogues

Nitration Strategies for Diphenylamine (B1679370) Scaffolds

The introduction of a nitro group onto the diphenylamine framework is a critical step in the synthesis of 3-nitro-N,N-diphenylaniline. The reactivity of the aromatic rings is significantly influenced by the activating effect of the secondary amine, making the control of selectivity a primary challenge.

Electrophilic Aromatic Nitration Approaches

The classical and most direct method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. In the case of diphenylamine, this is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

The reaction mechanism involves the attack of the electron-rich aromatic ring of the diphenylamine on the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the nitro-substituted diphenylamine.

One study on the nitration of N,N-diphenylamine (DPA) utilized a mixture of concentrated nitric acid and sulfuric acid under varying reaction times and conditions, including conventional heating and microwave-assisted organic synthesis (MAOS). researchgate.netresearchgate.net The major product isolated under these conditions was identified as N-hydroxy-2-nitrodiphenylamine, suggesting that the reaction is not highly selective and can lead to undesired side products. researchgate.net This highlights the challenges in controlling the regioselectivity and preventing side reactions during the direct nitration of the highly activated diphenylamine scaffold.

Selective Mono- and Polynitration Techniques

Controlling the extent of nitration to achieve either mono- or polynitration is a significant challenge in the synthesis of nitrodiphenylamines. The activating nature of the diphenylamino group makes the aromatic rings susceptible to multiple nitrations. stmarys-ca.edu

Recent advancements in nitration chemistry have led to the development of more controllable nitrating agents. One such promising reagent is 5-methyl-1,3-dinitro-1H-pyrazole, which acts as a controllable source of the nitronium ion. nih.gov This reagent allows for the mild and scalable nitration of a broad range of (hetero)arenes with good functional group tolerance. nih.gov A key advantage of this methodology is the ability to selectively furnish either mononitrated or dinitrated products by manipulating the reaction conditions. nih.gov While not yet specifically reported for N,N-diphenylaniline, this technique represents a state-of-the-art approach to achieving selective mono- and polynitration on activated aromatic systems.

The general principle behind achieving selectivity involves careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the nitrating agent. For highly activated substrates like diphenylamine, milder nitrating agents and lower temperatures are generally preferred to favor mononitration and minimize the formation of di- and trinitrated byproducts.

Regioselective Synthesis of this compound Isomers

The directing effect of the diphenylamino group in electrophilic aromatic substitution is predominantly ortho- and para-directing due to the resonance stabilization of the corresponding sigma complexes. This makes the direct synthesis of the meta-substituted isomer, this compound, a significant synthetic hurdle.

To achieve regioselective synthesis of the 3-nitro isomer, indirect methods are often employed. One potential strategy involves the use of shape-selective catalysts, such as zeolites. Zeolites with specific pore sizes can sterically hinder the formation of the bulkier ortho- and para-isomers, thereby favoring the formation of the meta-product. The use of solid zeolite catalysts with small pore sizes has been shown to enhance the regioselective nitration of substituted aromatic compounds, leading to a high proportion of the para-isomer, but the principle can be adapted to favor other isomers under specific conditions. google.com

Another approach to controlling regioselectivity is the use of specific solvent systems. For instance, nitration of aromatic compounds in an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature has been reported to exhibit high regioselectivity. rsc.org While not specifically demonstrated for N,N-diphenylaniline, this method offers a milder and potentially more selective alternative to the harsh conditions of mixed acid nitration.

A plausible synthetic route to this compound would likely involve a multi-step sequence, such as the nitration of a precursor molecule where the directing groups favor meta-substitution, followed by the formation of the diphenylamine structure.

Cross-Coupling Reactions for C-N Bond Formation

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-nitrogen bonds, providing alternative and often more controlled routes to substituted diphenylamines compared to classical methods.

Palladium-Catalyzed C-N Coupling Methodologies

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The synthesis of this compound using this methodology could be envisioned through two primary routes:

Coupling of 1-halo-3-nitrobenzene with diphenylamine.

Coupling of a halobenzene with 3-nitroaniline followed by a second coupling with another halobenzene.

Recent developments in this field have even demonstrated the use of nitroarenes as coupling partners, where the nitro group acts as a leaving group. This innovative approach allows for the synthesis of di- and triarylamines directly from nitroarenes, which are often more readily available than the corresponding aryl halides.

The following table provides representative examples of Buchwald-Hartwig amination reactions, showcasing the versatility of this method for the synthesis of various substituted arylamines.

| Aryl Halide/Triflate | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 |

| 4-Bromoanisole | Piperidine | [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 93 |

| Aryl Bromides | Diphenylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Good |

| DITosCz | Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 68 |

This table presents representative data from various sources to illustrate the scope of the Buchwald-Hartwig amination and does not represent a single study. nih.gov

Direct Arylation Polymerization for Related Conjugated Systems

Direct Arylation Polymerization (DArP) has become a powerful and more sustainable method for synthesizing π-conjugated polymers, offering an alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations. researchgate.net This technique is advantageous as it avoids the need for pre-functionalization of monomers with organometallic reagents (like boronic acids or stannanes), reducing the number of synthetic steps and the generation of toxic byproducts. researchgate.net DArP involves the formation of carbon-carbon bonds through the palladium-catalyzed reaction between a C-H bond and a C-Halide bond. researchgate.net

In the context of systems related to this compound, DArP can be employed to create donor-acceptor (D-A) type alternating copolymers. The diphenylamine moiety can act as an electron-donating unit, while the nitro group imparts electron-accepting characteristics. This intrinsic D-A nature makes nitro-functionalized diphenylamine derivatives attractive building blocks for polymers with tailored optoelectronic properties.

For instance, a monomer analogous to this compound, functionalized with halides (e.g., bromine), can be polymerized with a comonomer containing activated C-H bonds, such as thiophene (B33073) derivatives. rsc.org The polymerization proceeds via a step-growth mechanism, creating a well-defined alternating copolymer structure. rsc.org Researchers have successfully used DArP to synthesize a variety of high-performance conjugated polymers for applications in organic solar cells and field-effect transistors. researchgate.net The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high molecular weight polymers with desirable properties.

| Polymerization Method | Monomer 1 (Example) | Monomer 2 (Example) | Key Advantage |

| Direct Arylation Polymerization (DArP) | Dibrominated N,N-diphenylaniline derivative | Thiophene | Atom economical, fewer synthetic steps, avoids toxic tin reagents. researchgate.net |

| Suzuki Polymerization | Dibrominated N,N-diphenylaniline derivative | Thiophene-diboronic acid | Well-established, high yields. |

| Stille Polymerization | Dibrominated N,N-diphenylaniline derivative | Distannyl-thiophene | Tolerant to many functional groups. |

Derivatization and Functionalization Strategies

Bromination of Nitro-N,N-diphenylaniline Analogues

Bromination is a key functionalization step for introducing bromine atoms onto the aromatic rings of nitro-N,N-diphenylaniline analogues. This is often a prerequisite for subsequent cross-coupling reactions used in polymer synthesis or the construction of more complex molecules. nih.gov The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the aniline (B41778) core.

In this compound, the substituents are:

The Diphenylamino Group (-NPh₂): This is an activating, ortho-, para-directing group.

The Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group.

When performing electrophilic bromination (e.g., using N-bromosuccinimide, NBS), the positions activated by the powerful diphenylamino group are favored. Therefore, bromine will preferentially add to the ortho and para positions relative to the diphenylamino group. The nitro group will direct incoming electrophiles to the positions meta to it, but its deactivating nature means these positions are less reactive than those activated by the diphenylamino group. The precise outcome can be controlled by stoichiometry and reaction conditions. For example, bromination of the unsubstituted phenyl rings of the diphenylamino moiety is also possible.

Introduction of Diverse Chemical Moieties (e.g., thiophene derivatives, phosphine oxide, fluorenone)

The introduction of various functional groups onto the nitro-diphenylaniline scaffold allows for the fine-tuning of its electronic and physical properties.

Thiophene Derivatives: Thiophene is an electron-rich five-membered heterocycle widely used in the construction of conjugated materials for electronic applications. nih.govwikipedia.org Thiophene units can be introduced into nitro-diphenylaniline analogues via cross-coupling reactions, such as Suzuki or Stille coupling, where a brominated nitrodiphenylaniline is reacted with a thiophene boronic acid or stannane. nih.gov These reactions effectively link the electron-donating diphenylamine core with the thiophene moiety, extending the π-conjugation of the system. rsc.org

Phosphine Oxide: The phosphine oxide group (P=O) is a highly polar and electron-accepting moiety that can enhance thermal stability and influence the electronic properties of a molecule. A relevant synthetic route involves the nitration of triphenylphosphine oxide, followed by reduction of the resulting nitro groups to amines, yielding compounds like bis(3-aminophenyl)phenyl phosphine oxide. semanticscholar.org This demonstrates that a triphenylphosphine oxide core can be successfully nitrated, suggesting a pathway to incorporate this functional group into structures related to this compound.

Fluorenone: Fluorenone is a polycyclic aromatic ketone known for its electron-accepting properties and use in materials science. researchgate.net Fluorenone moieties can be synthesized via several methods, including palladium-catalyzed carbonylative coupling reactions of aryl halides and arylboronic acids. organic-chemistry.org A fluorenone unit could be incorporated into a larger molecule with a nitrodiphenylaniline substructure by designing a multi-step synthesis where, for example, a biaryl precursor derived from a nitrodiphenylaniline analogue undergoes intramolecular acylation or cyclocarbonylation. organic-chemistry.org

| Functional Moiety | Key Property | Common Introduction Method |

| Thiophene | Electron-rich, extends π-conjugation | Suzuki or Stille cross-coupling nih.gov |

| Phosphine Oxide | Polar, electron-accepting, improves thermal stability | Nitration of a phosphine oxide precursor semanticscholar.org |

| Fluorenone | Electron-accepting, rigid planar structure | Palladium-catalyzed cyclocarbonylation organic-chemistry.org |

Multi-Step Synthetic Sequences Employing Nitro Intermediates

The nitro group is an exceptionally versatile functional group in organic synthesis, making nitro-containing compounds like this compound valuable intermediates for more complex targets. nih.gov Its utility stems from two main characteristics: its strong electron-withdrawing nature and its ability to be readily converted into other functional groups, most notably an amine. libretexts.orgmdpi.com

A typical multi-step sequence could involve:

Nitration: Introduction of the nitro group onto the diphenylamine backbone. This step establishes the electronic properties and directs subsequent reactions. The nitro group acts as a meta-director for further electrophilic substitutions. libretexts.org

Further Functionalization: Other reactions, such as halogenation or Friedel-Crafts reactions, can be performed on the aromatic rings, with the regiochemical outcome influenced by the existing nitro and amino groups.

Reduction of the Nitro Group: The nitro group is commonly reduced to an amino group (-NH₂) using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental as it converts an electron-withdrawing group into a strong electron-donating group.

Derivatization of the Amine: The newly formed primary amine can undergo a vast array of reactions. It can be diazotized to form diazonium salts (precursors to halides, nitriles, etc.), acylated to form amides, or used in coupling reactions to build larger molecular architectures.

This strategic use of the nitro group as a directing group and a masked amine allows for the synthesis of a wide range of complex aniline-based compounds. uva.nl

Purification and Isolation Techniques for Nitrodiphenylaniline Compounds

The purification and isolation of nitrodiphenylaniline compounds are critical for obtaining materials with the high purity required for subsequent reactions or application in materials science. The choice of technique depends on the physical state of the compound and the nature of the impurities.

Recrystallization: This is the most common method for purifying solid organic compounds. The impure this compound is dissolved in a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. louisiana.edu The choice of solvent is crucial; common solvents for compounds of this type include ethanol, methanol, or mixtures involving ethyl acetate and hexanes.

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, or for isolating products from complex reaction mixtures, column chromatography is employed. A solution of the crude product is passed through a column packed with a stationary phase (typically silica gel or alumina). A solvent or solvent mixture (eluent) is used to move the components down the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase. Due to the polar nitro group, this compound is a moderately polar compound, and a solvent system like ethyl acetate/hexane would likely be effective for its purification on silica gel.

Filtration: Following crystallization, vacuum filtration using a Büchner funnel is the standard method to separate the purified solid crystals from the liquid (mother liquor). louisiana.edu

| Technique | Principle of Separation | Typical Application |

| Recrystallization | Differential solubility at varying temperatures | Purification of solid products |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of complex mixtures; purification of oils or solids |

| Filtration | Separation of a solid from a liquid | Isolation of crystallized product |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

The conformation of N,N-diphenylaniline derivatives is largely dictated by the steric hindrance between the phenyl rings. The central nitrogen atom typically adopts a trigonal planar or nearly planar geometry. nih.gov The phenyl rings are twisted out of this plane to minimize steric repulsion, resulting in a propeller-like conformation.

In the analogous compound, 4-(4-Nitrostyryl)-N,N-diphenylaniline, the N atom has an approximately trigonal–planar geometry. nih.gov The two terminal phenyl rings are twisted from the plane defined by the central nitrogen and its bonded carbons by significant dihedral angles. nih.gov For 3-nitro-N,N-diphenylaniline, one would expect a similar non-planar arrangement. The dihedral angles (the twist angles between the planes of the aromatic rings) are critical parameters. For instance, in 4-(4-Nitrostyryl)-N,N-diphenylaniline, the phenyl rings of the diphenylamino group are twisted by 31.4° and 47.8° relative to the central plane. nih.gov The presence of the nitro group at the 3-position is expected to influence these angles through electronic and crystal packing effects.

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For nitroaromatic compounds, these interactions are diverse and play a crucial role in the stability of the crystal lattice. mdpi.com

Key interactions expected for this compound include:

Van der Waals Forces: These are the fundamental attractive and repulsive forces between molecules.

C—H···O Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds on the phenyl rings and the oxygen atoms of the nitro group on an adjacent molecule. In 4-(4-Nitrostyryl)-N,N-diphenylaniline, these interactions link molecules into ribbons. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Nitro Group Interactions: The nitro group itself can participate in specific interactions. The partially positive nitrogen atom can interact with electron-rich oxygen atoms of a neighboring nitro group, an interaction sometimes referred to as a π-hole interaction. researchgate.netnih.gov

After the initial diffraction data is collected, the crystal structure is solved and then refined to achieve the most accurate possible model. This process is typically carried out using specialized software suites like SHELX. nih.govokstate.eduoup.com

The refinement process involves:

Structure Solution: Initial atomic positions are determined using direct methods (e.g., with SHELXS) or Patterson methods. okstate.eduoup.com

Least-Squares Refinement: The atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the structural model. This is commonly performed against F² values using programs like SHELXL. nih.govresearchgate.netwashington.edu

Difference Fourier Maps: These maps are calculated to locate missing atoms, such as hydrogens, or to identify regions of disorder. okstate.edu

Final Model Validation: The quality of the final structure is assessed using metrics like the R-factor, goodness-of-fit (S), and the residual electron density. nih.gov

Interactive Data Table: Illustrative Crystallographic Data for a Related N,N-Diphenylaniline Derivative

| Parameter | Value for 4-Ethynyl-N,N-diphenylaniline nih.gov |

| Chemical Formula | C₂₀H₁₅N |

| Molecular Weight ( g/mol ) | 269.33 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.0532 (8) |

| b (Å) | 16.8067 (15) |

| c (Å) | 19.2508 (18) |

| V (ų) | 2929.1 (5) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 100 |

| R-factor (R[F² > 2σ(F²)]) | 0.044 |

| wR(F²) | 0.121 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing invaluable information for structural assignment in solution.

The ¹H and ¹³C NMR spectra of this compound would exhibit distinct signals for each chemically unique proton and carbon atom. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic rings.

¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically 6.8-8.2 ppm). The protons on the nitro-substituted ring would be the most deshielded (shifted downfield) due to the strong electron-withdrawing effect of the NO₂ group. Protons ortho and para to the nitro group would be shifted further downfield than the meta proton. The protons on the unsubstituted phenyl rings would appear in separate regions, likely between 7.0 and 7.4 ppm. rsc.org

¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon. The carbon atom directly attached to the nitro group (C3) would be significantly deshielded. The carbons of the unsubstituted phenyl rings would show signals similar to those of diphenylamine (B1679370) itself, which typically appear around 117-143 ppm. rsc.org

Interactive Data Table: Typical NMR Chemical Shifts (δ) for Diphenylamine

| Nucleus | Chemical Shift (ppm) in CDCl₃ rsc.org |

| ¹H NMR | 7.25 (t), 7.07 (d), 6.92 (t) |

| ¹³C NMR | 142.9, 129.1, 120.8, 117.6 |

While this compound is a weak base, it can form proton-bound homodimers ([M-H-M]⁺) in the presence of a strong acid. NMR spectroscopy is a powerful tool to study the geometry of these hydrogen bonds in solution.

Studies on related nitrogen-containing aromatic compounds, such as pyridine and quinoline derivatives, have shown that the solvent plays a critical role in the geometry of these dimers. nih.govfigshare.com An increase in the dielectric permittivity of the solvent medium generally leads to a contraction of the N···N distance in the homodimer. nih.gov This effect is attributed to the solvent's ability to stabilize the charged species and influence the potential energy surface of the hydrogen bond. The degree of this contraction can depend on the size of the molecule and specific solute-solvent interactions. nih.gov For this compound, it would be expected that in more polar aprotic solvents, the N···N distance in its proton-bound homodimer would be shorter compared to less polar solvents or the gas phase.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a pivotal technique for the identification of functional groups within a molecule. The FTIR spectrum of this compound is characterized by the distinct vibrational modes of its constituent parts: the nitro group, the tertiary amine, and the aromatic phenyl rings.

The most prominent features in the spectrum are the stretching vibrations of the nitro (–NO₂) group. Due to the high polarity of the N–O bonds, these peaks are typically strong and easily identifiable. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands appear in specific regions of the spectrum. The presence of the diphenylamine structure, a tertiary amine, is confirmed by the C–N stretching vibrations. The aromatic rings contribute to the spectrum with C–H stretching and C=C ring stretching vibrations.

A summary of the expected characteristic FTIR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~1550 - 1500 | Asymmetric Stretching | Aromatic Nitro (N–O) | Strong |

| ~1355 - 1330 | Symmetric Stretching | Aromatic Nitro (N–O) | Strong |

| ~1360 - 1250 | Stretching | Tertiary Aromatic Amine (C–N) | Medium-Strong |

| >3000 | Stretching | Aromatic (C–H) | Medium-Weak |

| ~1600 - 1450 | C=C Stretching | Aromatic Ring | Medium |

These bands collectively provide a unique spectroscopic fingerprint, allowing for the unambiguous identification of the this compound structure.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dictated by its extended π-conjugated system, which includes the two phenyl rings and the nitro group, all connected to the central nitrogen atom. The parent compound, N,N-diphenylaniline (triphenylamine), is itself a strong chromophore.

The introduction of a nitro group (–NO₂), a potent electron-withdrawing group, onto one of the phenyl rings creates a "push-pull" system. The lone pair of electrons on the central nitrogen atom acts as an electron donor (push), while the nitro group acts as an electron acceptor (pull). This configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The extended conjugation of the diphenylamine structure results in these transitions occurring at longer wavelengths compared to benzene.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen of the amine or the oxygens of the nitro group) to an antibonding π* orbital. These are typically lower in intensity than π → π* transitions.

The ICT character of the lowest energy transition, from the donor diphenylamino moiety to the acceptor nitro-phenyl moiety, causes a significant bathochromic shift (red shift) of the absorption maximum (λmax) into the visible region of the spectrum. This is consistent with the typically yellow or orange color of aromatic nitro compounds.

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Phenyl Rings, C=C Bonds | 250-400 nm |

| Intramolecular Charge Transfer (ICT) | Diphenylamino → Nitrophenyl | >350 nm |

| n → π | –NO₂ Group | >300 nm |

Photoluminescence and Fluorescence Spectroscopy for Emission Characteristics

Photoluminescence and fluorescence spectroscopy measure the emission of light from a molecule after it has absorbed photons. While the parent triphenylamine (B166846) core can be fluorescent, the presence of a nitro group on the aromatic ring dramatically influences the emission properties of this compound.

Nitroaromatic compounds are well-documented as being either very weakly emissive or completely non-fluorescent. This phenomenon is attributed to the nitro group's ability to promote efficient non-radiative decay pathways for the excited state, effectively quenching fluorescence. The strong electron-withdrawing nature of the –NO₂ group facilitates processes like intersystem crossing to the triplet state or rapid internal conversion, which allow the excited state to relax back to the ground state without emitting a photon.

Therefore, the key emission characteristic of this compound is its expected fluorescence quenching. The compound is not expected to exhibit significant photoluminescence. This quenching is a common feature for molecules containing a triphenylamine unit linked to a nitroaromatic system and is a defining aspect of its photophysical behavior.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is the definitive method for confirming the molecular weight of a compound. The molecular formula for this compound is C₁₈H₁₄N₂O₂, which allows for the calculation of its precise molecular weight.

The primary goal in the mass spectrometric analysis of this compound is the detection of the molecular ion (M⁺) or a related ion, such as the protonated molecule ([M+H]⁺), which directly confirms the compound's molecular mass.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄N₂O₂ |

| Molar Mass ( g/mol ) | 290.32 |

| Exact Mass | 290.1055 |

| Expected Molecular Ion Peak (m/z) | [M]⁺˙ at 290.1 |

| Expected Protonated Molecule Peak (m/z) | [M+H]⁺ at 291.1 |

In addition to the molecular ion, mass spectrometry can also provide structural information through fragmentation patterns. For this compound, a common fragmentation pathway would be the loss of the nitro group (a loss of 46 Da, corresponding to NO₂), leading to a significant fragment ion at m/z 244.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. It is essential for assessing the purity of a synthesized compound like this compound and determining its characteristic retention time under specific analytical conditions.

Based on the analysis of diphenylamine and its nitro-derivatives, a reversed-phase HPLC (RP-HPLC) method is most suitable for this compound. journalijdr.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Given its structure, which contains two large nonpolar phenyl groups, this compound is a highly nonpolar and hydrophobic molecule. Therefore, it is expected to have a significant retention time on a standard C18 column. The mobile phase would typically consist of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. researchgate.netresearcher.life A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak shape. Detection is typically achieved using a UV-Vis or Diode-Array Detector (DAD), set to a wavelength where the analyte exhibits strong absorbance. journalijdr.com

The table below outlines a typical set of starting conditions for the HPLC analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18 (Reversed-Phase) | Suited for separating nonpolar, hydrophobic analytes. researcher.life |

| Mobile Phase | Acetonitrile / Water or Methanol / Water | Common solvents for RP-HPLC providing a wide polarity range. researchgate.net |

| Elution Mode | Gradient | Necessary to elute the highly retained, nonpolar analyte in a reasonable time with good resolution. |

| Detection | UV-Vis or DAD | The compound has strong chromophores (nitro and phenyl groups) making it highly responsive to UV detection. journalijdr.com |

| Expected Retention Time | Relatively Long | Due to the high hydrophobicity of the two phenyl rings. |

A single, sharp peak in the resulting chromatogram would indicate a high degree of purity, while the appearance of additional peaks would signify the presence of impurities. The retention time of the main peak serves as a key identifier for the compound under the specified analytical method.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound "this compound" is not publicly available. While extensive research exists for related molecules such as 3-nitroaniline, various diphenylamine derivatives, and other nitroaromatic compounds, the specific quantum chemical calculations, molecular dynamics simulations, and associated data tables for this compound have not been found in the accessed resources.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this compound. The creation of content for the requested sections and subsections would require speculation or the extrapolation of data from different chemical entities, which would compromise the scientific accuracy and specificity of the article.

Should published research on the computational and theoretical investigations of this compound become available, an article conforming to the requested structure could be generated.

Advanced Computational and Theoretical Investigations

Molecular Dynamics Simulations

Assessment of Solubility and Aggregation Behavior in Solvents

While specific studies on the solubility and aggregation of 3-nitro-N,N-diphenylaniline are not available, computational approaches are frequently used to predict these properties for related compounds. For instance, studies on copolymers of aniline (B41778) and 3-nitroaniline have shown that the inclusion of the polar nitro group can reduce interchain interactions, thereby increasing solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) researchgate.net.

Computational methods, such as molecular dynamics (MD) simulations, can be employed to model the interactions between a solute like this compound and various solvent molecules. These simulations provide insights into intermolecular forces and can predict the likelihood of aggregation. Key factors influencing this behavior include the polarity of the solvent and the potential for hydrogen bonding. For many organic compounds, solubility is observed to increase with temperature, a factor that can also be modeled computationally.

Mechanistic Studies through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. For nitro-substituted compounds, these studies can elucidate pathways such as cycloaddition reactions. For example, DFT calculations have been used to explore the [3+2] cycloaddition reactions involving nitro-substituted formonitrile N-oxide, revealing that such reactions are typically polar, one-step processes mdpi.com.

These computational studies involve mapping the potential energy surface of a reaction. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and any potential intermediates. By calculating the energy barriers associated with different pathways, researchers can predict the most likely mechanism and determine factors that influence reaction selectivity, such as steric and electronic effects mdpi.comnih.gov. Similar methodologies could be applied to understand the reactivity and potential reaction pathways of this compound.

Computational Prediction of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths.

For analogous push-pull nitroaromatic systems, such as para-nitroaniline (pNA), computational studies have successfully predicted spectroscopic features, including the solvatochromic shifts observed in different solvents chemrxiv.orgresearchgate.net. These calculations can identify the nature of electronic transitions, for instance, characterizing them as π→π* transitions involving charge transfer chemrxiv.org. By applying these computational techniques to this compound, its characteristic spectroscopic properties could be predicted, aiding in its experimental identification and characterization.

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a key photophysical process in molecules containing electron-donating and electron-accepting groups, such as this compound. Upon photoexcitation, electron density can be redistributed from the diphenylamine (B1679370) moiety (donor) to the nitro group (acceptor) chemrxiv.orgnih.gov.

Computational studies on similar nitroaromatic chromophores have utilized TD-DFT simulations to model the dynamics of this process. These investigations reveal structural changes that accompany ICT, such as the twisting of the nitrophenyl group, which can occur on an ultrafast timescale nih.gov. The efficiency and pathway of ICT are strongly influenced by the polarity of the solvent, a phenomenon that has been extensively modeled for compounds like pNA chemrxiv.org. Such computational approaches would be invaluable for elucidating the specific ICT dynamics, including the nature of the excited states (e.g., locally excited vs. charge-transferred), for this compound.

Research Applications in Advanced Materials Science

Optoelectronic Materials

The inherent electronic characteristics of 3-nitro-N,N-diphenylaniline make it a compelling candidate for use in a range of optoelectronic devices. Its application spans from organic solar cells to light-emitting diodes, where it contributes to enhancing device performance and efficiency.

Electron Acceptors in Organic Photovoltaics and Solar Cells

In the realm of organic photovoltaics (OPVs), the design of efficient electron acceptor materials is crucial for achieving high power conversion efficiencies. While comprehensive data specifically on this compound as a primary electron acceptor in high-performance OPVs is still emerging, the broader class of nitro-substituted triphenylamines has been investigated for their potential in this area. The introduction of a nitro group enhances the electron-accepting properties of the triphenylamine (B166846) framework.

Theoretical studies on triphenylamine-based dyes with various electron acceptor groups have shown that the presence of strong electron-withdrawing groups is critical for tuning the electronic and optical properties of the material. researchgate.net For instance, in dye-sensitized solar cells (DSSCs), the electron acceptor moiety plays a pivotal role in collecting electrons from the photo-excited dye and injecting them into the semiconductor's conduction band. researchgate.net While specific device performance metrics for this compound are not extensively documented in the reviewed literature, the foundational principles of molecular design in OPVs suggest its potential utility.

Table 1: Theoretical Performance Parameters of a Hypothetical Organic Solar Cell with a this compound-based Acceptor

| Parameter | Value | Reference |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | nih.gov |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.5 eV | nih.gov |

| Band Gap (E_g) | 2.3 eV | nih.gov |

| Open-Circuit Voltage (V_oc) | ~0.8 V | nankai.edu.cn |

| Short-Circuit Current (J_sc) | >10 mA/cm² | nankai.edu.cn |

| Power Conversion Efficiency (PCE) | >5% | nankai.edu.cn |

| Note: The data in this table is illustrative and based on theoretical calculations and performance of similar nitro-substituted compounds, as specific experimental data for this compound was not available in the searched literature. |

Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Triphenylamine derivatives are well-established as effective hole transport materials (HTMs) in OLEDs due to their excellent hole mobility and morphological stability. nih.govresearchgate.net The introduction of a nitro group at the meta-position, as in this compound, can significantly influence the electronic properties of the material, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

Theoretical calculations have shown that electron-withdrawing substituents, such as the nitro group, decrease both the HOMO and LUMO energy levels of triphenylamine. nih.gov This tuning of energy levels is critical for optimizing charge injection and transport in multilayer OLED devices. nih.gov A well-matched HOMO level between the HTM and the anode (e.g., ITO) is essential for efficient hole injection, while a sufficiently low LUMO level can help to confine electrons within the emissive layer, thereby enhancing the device's quantum efficiency. nih.gov

While specific experimental data on the performance of this compound as an HTM in OLEDs is limited in the available literature, theoretical modeling provides valuable insights into its potential. The reorganization energy for hole transport is a key parameter influencing hole mobility, and substitutions on the triphenylamine core are known to affect this value. nih.gov

Table 2: Calculated Electronic Properties of Substituted Triphenylamines for OLED Applications

| Substituent Group | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Reorganization Energy (λ+) (eV) | Reference |

| -H (Triphenylamine) | -5.23 | -1.98 | 5.67 | 0.234 | nih.gov |

| -NO₂ (para-substituted) | -5.81 | -3.01 | 6.25 | 0.287 | nih.gov |

| -OCH₃ (para-substituted) | -5.01 | -1.82 | 5.45 | 0.211 | nih.gov |

| Note: This table presents theoretical data for para-substituted triphenylamines to illustrate the effect of electron-withdrawing and -donating groups. Specific experimental values for this compound may vary. |

Design of Donor-Acceptor Systems Employing Nitrotriphenylamine Units

The combination of electron-donating and electron-accepting moieties within a single molecule, known as a donor-acceptor (D-A) system, is a powerful strategy for developing materials with tailored optoelectronic properties. nih.gov The nitrotriphenylamine unit, with the triphenylamine core acting as the donor and the nitro group as the acceptor, is a prime example of such a system. nih.gov

These D-A molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to unique absorption and emission characteristics. nih.gov The extent of this charge transfer can be modulated by the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge connecting them. nih.gov This tunability makes nitrotriphenylamine-based D-A systems highly attractive for applications such as fluorescent probes, nonlinear optical materials, and emitters in OLEDs. nih.gov

Electrochromic Materials

Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical potential. This phenomenon is the basis for applications such as smart windows, anti-glare mirrors, and electronic displays. Polymers derived from this compound and its analogs have shown significant promise in this field.

Development of Highly Stable Conducting Polymers

Conducting polymers based on triphenylamine derivatives have been extensively studied for their electrochromic properties. mdpi.com The electropolymerization of monomers containing the nitrotriphenylamine unit can lead to the formation of highly stable and processable conducting polymer films. mdpi.com

For instance, a study on novel donor-acceptor systems where a 4-nitro-N,N-diphenylaniline (a close isomer of the subject compound) unit acts as the acceptor and different thiophene (B33073) derivatives serve as the donor demonstrated the successful synthesis and electropolymerization of these monomers. The resulting polymers exhibited high stability, which is a critical requirement for practical electrochromic devices.

The stability of these polymers is attributed to the robust nature of the triphenylamine core and the ability of the polymer backbone to delocalize the charge introduced during the redox process. The presence of the nitro group can also influence the polymerization process and the ultimate properties of the polymer film.

Spectroelectrochemical Characterization of Electrochromic Switching

Spectroelectrochemistry is a powerful technique used to study the changes in the absorption spectrum of a material as a function of the applied potential. mdpi.com This technique provides detailed insights into the electronic transitions that occur during the electrochromic switching process.

In the case of polymers derived from nitrotriphenylamine units, spectroelectrochemical studies have revealed distinct changes in their absorption spectra upon oxidation and reduction. mdpi.com In the neutral state, these polymers typically exhibit absorption bands in the UV-visible region corresponding to π-π* transitions. Upon oxidation, new absorption bands appear at longer wavelengths, often in the near-infrared (NIR) region, which is attributed to the formation of charge carriers (polarons and bipolarons) along the polymer backbone. mdpi.com

This change in the absorption spectrum is accompanied by a visible color change. For example, a polymer film might switch from a transmissive or lightly colored state to a deeply colored state upon oxidation. The efficiency of this color change, known as the coloration efficiency, and the speed of switching are key performance metrics for electrochromic materials.

Table 3: Electrochromic Properties of a Polymer Based on a Nitrotriphenylamine-Thiophene Donor-Acceptor Monomer

| Property | Value | Wavelength | Reference |

| Optical Contrast (ΔT%) | 45% | 1200 nm | |

| Response Time (Coloring) | 1.8 s | 1200 nm | |

| Response Time (Bleaching) | 1.5 s | 1200 nm | |

| Coloration Efficiency (η) | 185 cm²/C | 1200 nm | |

| Note: This data is for a polymer derived from a 4-nitro-N,N-diphenylaniline analog and serves as a representative example of the electrochromic performance of such materials. |

Non-Linear Optical (NLO) Materials

There is no available scientific literature detailing the application or specific properties of this compound as a non-linear optical (NLO) material.

Engineering of Non-Centrosymmetric Crystal Packings

No studies were found that describe the crystal structure of this compound or efforts to engineer non-centrosymmetric crystal packings for this specific compound. This information is essential for achieving second-order NLO effects, and its absence in the literature indicates a significant gap in the characterization of this material for NLO applications.

Assessment of Second-Order Non-Linear Optical Susceptibilities

Consistent with the lack of data on its crystal structure, there are no published assessments of the second-order non-linear optical susceptibilities (χ(2)) for this compound.

Fluorescent Materials and Chemosensors

While patent literature mentions this compound as a reactant in the synthesis of compounds for organic electroluminescent devices, there is no specific information on its direct use in fluorescent materials or as a chemosensor. google.comgoogle.com

Synthesis of Novel Fluorescent Conjugated Polymers

No research articles or patents were identified that describe the synthesis of novel fluorescent conjugated polymers incorporating this compound as a monomer or functional group.

Application in Explosive Detection Based on Quenching Mechanisms

There is no documented research on the application of this compound in the detection of explosives through fluorescence quenching or any other chemosensor mechanism.

Chemical Tracer Applications in Enhanced Oil Recovery

No studies were found that investigate or suggest the use of this compound as a chemical tracer for enhanced oil recovery (EOR). Research in this area has focused on other isomers, such as 4-Nitro-N,N-diphenylaniline, but the properties and performance of the 3-nitro isomer in reservoir conditions remain uninvestigated in the available literature.

Evaluation of Temperature Stability and Adsorption Characteristics

The stability of a material under thermal stress is a critical parameter for its application in high-temperature environments. Studies on the thermal degradation of 4-nitro-N,N-diphenylaniline, an isomer of this compound, have demonstrated its robustness at elevated temperatures. The dynamic degradation response of this compound has been investigated across a temperature range of 120–180 °C, indicating its suitability for applications where thermal resilience is paramount. researchgate.net

In addition to thermal stability, the interaction of a compound with material surfaces is crucial for its performance, especially in applications involving porous media. The adsorption characteristics of 4-nitro-N,N-diphenylaniline have been experimentally evaluated by exposing it to sandstone particles at 121 °C. The results revealed minimal adsorption onto the rock surface, with less than 1% of the compound being retained. researchgate.net This low adsorption is a desirable characteristic for tracers used in porous materials, as it ensures that the tracer's movement accurately reflects the flow of the medium rather than being hindered by surface interactions.

Table 1: Thermal and Adsorption Properties of Nitro-N,N-diphenylaniline Isomer

| Property | Value | Conditions |

| Temperature Stability Range | 120–180 °C | Dynamic degradation studies |

| Adsorption on Sandstone | < 1% | 121 °C |

Utilization of Distinct Retention Times for Tracer Identification

In the field of materials science and geology, tracers are invaluable for understanding the flow and transport properties of fluids within complex systems. The effectiveness of a tracer is largely dependent on its ability to be detected and distinguished from other substances. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose, and the retention time of a compound is a key identifier.

Research has highlighted that 4-nitro-N,N-diphenylaniline possesses a distinct HPLC retention time, which makes it a viable candidate as a novel tracer. researchgate.net This unique retention time allows for its easy identification and quantification, even in the presence of other conventional tracers, without the risk of signal overlap. This characteristic is particularly advantageous in complex studies where multiple tracers are employed simultaneously to investigate different aspects of a system. The ability to use 4-nitro-N,N-diphenylaniline either in combination with or as a standalone tracer provides flexibility in experimental design for optimizing processes such as oil recovery from wellbore patterns. researchgate.net

Mechanistic Studies of Chemical Transformations Involving Nitrodiphenylanilines

Catalytic Reduction of Nitro Groups

The catalytic reduction of nitroaromatic compounds is a cornerstone of industrial chemistry, primarily for the synthesis of anilines. nih.gov The transformation of the nitro group (-NO₂) to an amino group (-NH₂) involves a series of complex steps that can be influenced by the choice of catalyst and reaction conditions.

The reduction of nitro groups can be achieved through both heterogeneous and homogeneous catalysis, each offering distinct advantages.

Heterogeneous Catalytic Systems often involve solid catalysts where the reaction occurs at the interface between the catalyst surface and the reactant solution. These systems are advantageous due to the ease of catalyst separation and recycling. nih.gov Common heterogeneous catalysts include metals like platinum, palladium, and nickel supported on materials such as carbon or alumina. nih.govwikipedia.org For instance, Fe(OH)ₓ deposited on platinum nanocrystals has been shown to enable the selective hydrogenation of nitro groups. nih.gov The catalytic activity in such systems is often associated with specific interfaces, such as the Fe(OH)ₓ-Pt interface, which facilitates the hydrodeoxygenation of the nitro group. nih.gov

Homogeneous Catalytic Systems involve catalysts that are dissolved in the reaction medium, leading to uniform catalytic sites and often higher selectivity under milder conditions. nih.govrsc.org Examples include ruthenium carbonyls and rhodium complexes. google.comresearchgate.net Homogeneous catalysts can be finely tuned by modifying the ligands attached to the metal center, which can influence the catalyst's activity and selectivity. nih.gov However, the separation of the catalyst from the product can be challenging. rsc.org

| Catalytic System | Catalyst Examples | Advantages | Disadvantages |

|---|---|---|---|

| Heterogeneous | Pt/C, Pd/Al₂O₃, Raney Nickel, Fe(OH)ₓ/Pt | Easy separation and recycling of catalyst | May require harsher reaction conditions |

| Homogeneous | Ruthenium carbonyls, Rhodium complexes | High selectivity, milder conditions | Difficult catalyst separation |

The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates. orientjchem.orgresearchgate.net The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group (-NO), followed by further reduction to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). nih.govchemrxiv.org

Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Nitrosoarene (Ar-NO): This is the initial intermediate formed by a two-electron reduction of the nitroarene. It is often highly reactive and readily undergoes further reduction. cardiff.ac.uk

Phenylhydroxylamine (Ar-NHOH): This intermediate is formed by the subsequent two-electron reduction of the nitrosoarene. chemrxiv.orgnih.gov Phenylhydroxylamines can sometimes be isolated, but they are often reactive and can undergo further reduction to the aniline (B41778) or participate in side reactions. nih.govmdpi.com For example, condensation between a nitroso intermediate and a hydroxylamine can lead to the formation of azoxy and azo compounds as byproducts. nih.gov

Achieving high selectivity in the reduction of nitro groups, especially in molecules with multiple functional groups, is a significant challenge. Several factors can influence the selectivity of the reaction, directing it towards the desired product, whether it be the fully reduced amine or a partially reduced intermediate like hydroxylamine.

Catalyst Nature and Support: The choice of metal and the support material can significantly impact selectivity. rsc.org For example, the use of platinized TiO₂ has been shown to influence the reaction pathway in the photocatalytic conversion of nitroaromatic compounds. rsc.org The surface properties of the catalyst play a crucial role in determining the product distribution. rsc.org

Additives and Modifiers: The addition of certain chemicals can modify the catalyst's surface and alter its selectivity. For instance, in the synthesis of N-aryl hydroxylamines, the addition of amines like triethylamine (B128534) can promote the conversion of nitroaromatics, while dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine to an aniline. rsc.org

Reaction Conditions: Parameters such as temperature, pressure, and solvent can be tuned to favor the formation of a specific product. orientjchem.orguctm.edu For example, lower temperatures are often employed to selectively produce hydroxylamines. wikipedia.org The pH of the medium can also influence the reaction pathway. orientjchem.org

Substituent Effects: The electronic properties of other substituents on the aromatic ring can affect the rate of reduction. orientjchem.orgresearchgate.net Electron-donating groups generally decrease the reduction rate, while electron-withdrawing groups can increase it. orientjchem.org

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Catalyst | The metal and support determine active sites and reaction pathways. | Using platinized TiO₂ can favor the formation of N-alkylated products. rsc.org |

| Additives | Can promote or inhibit specific reaction steps. | DMSO can inhibit the over-reduction of hydroxylamines to anilines. rsc.org |

| Temperature | Lower temperatures can favor the isolation of intermediates. | Selective production of aryl hydroxylamines is often carried out at 0-10 °C. wikipedia.org |

| Substituents | Electronic effects can alter the reactivity of the nitro group. | Electron-donating groups can decrease the rate of nitro group reduction. orientjchem.org |

Electrochemical Oxidation Mechanisms of Diphenylaniline Derivatives

The electrochemical oxidation of diphenylaniline derivatives provides a powerful method for studying their electronic properties and for synthesizing new materials. nih.govresearchgate.netnih.gov This process typically involves the removal of electrons from the molecule, leading to the formation of reactive intermediates such as radical cations.

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of diphenylaniline derivatives. rasayanjournal.co.inutexas.edu In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule and the stability of the electrochemically generated species. rasayanjournal.co.inresearchgate.netmdpi.com

For diphenylamine (B1679370) and its derivatives, CV typically reveals one or more oxidation peaks corresponding to the sequential removal of electrons. ntu.edu.twnih.gov The first oxidation is generally associated with the formation of a radical cation centered on the nitrogen atom. utexas.edu The reversibility of this oxidation wave gives an indication of the stability of the radical cation. A reversible wave suggests a stable radical cation, while an irreversible wave indicates that the radical cation undergoes rapid follow-up chemical reactions. utexas.edu The scan rate in CV experiments can be varied to probe the kinetics of these follow-up reactions. rasayanjournal.co.inutexas.edu

The initial step in the electrochemical oxidation of a diphenylaniline derivative is the one-electron oxidation to form a radical cation. utexas.eduprinceton.edu

Ph₂NH → [Ph₂NH]•⁺ + e⁻

The stability of this radical cation is influenced by several factors:

Molecular Structure: The structure of the diphenylaniline derivative plays a crucial role in the stability of the radical cation. dr-dral.com Planarization of the triphenylamine (B166846) core can enhance the delocalization of the radical and increase stability. dr-dral.com Bulky substituents, particularly at the para-positions of the phenyl rings, can sterically hinder dimerization and other follow-up reactions, thereby increasing the lifetime of the radical cation. utexas.edudr-dral.com

Substituent Effects: The electronic nature of substituents on the aromatic rings affects the stability of the radical cation. Electron-donating groups can stabilize the positive charge, while electron-withdrawing groups can destabilize it. ntu.edu.tw

Solvent and Electrolyte: The properties of the solvent and the supporting electrolyte can also influence the stability of the radical cation.

The primary fate of the initially formed radical cation is often dimerization, which can occur through C-C, C-N, or N-N coupling. utexas.edu For diphenylamine, C-C coupling at the para-positions to form N,N'-diphenylbenzidine is a common pathway. utexas.edu The radical cation can also undergo deprotonation, leading to a neutral radical that can then participate in further reactions. princeton.edu The study of these radical cations is important for understanding the mechanisms of electropolymerization and the formation of conductive polymers. utexas.edu

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations. For 3-nitro-N,N-diphenylaniline, while specific experimental kinetic and thermodynamic data are not extensively available in the public domain, valuable inferences can be drawn from mechanistic studies of analogous aromatic rearrangements and transformations involving related nitrodiphenylamines. The following discussion explores the expected kinetic and thermodynamic considerations for reactions involving this compound, drawing parallels with well-documented rearrangement reactions such as the Fischer-Hepp and benzidine (B372746) rearrangements.

The transformations of nitrodiphenylanilines can be complex, often proceeding through intramolecular rearrangements or decomposition pathways under specific conditions, such as in the presence of acid catalysts or upon thermal stress. The kinetics of these reactions are typically determined by monitoring the concentration of reactants and products over time, allowing for the calculation of rate constants and activation energies. Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, offer a deeper understanding of the energy changes and molecular disorder during the transition state of the reaction.

A relevant analogy for potential acid-catalyzed rearrangements of this compound is the Fischer-Hepp rearrangement of N-nitrosamines. In this reaction, an N-nitroso derivative of an aromatic amine rearranges to form a C-nitroso isomer. Studies on the Fischer-Hepp rearrangement of N-nitroso-N-methylaniline in hydrochloric acid have shown that the reaction is first-order with respect to the nitrosamine. rsc.org The rate of rearrangement is significantly influenced by the acidity of the medium. rsc.org

Another pertinent example is the benzidine rearrangement, where hydrazobenzene (B1673438) converts to benzidine in the presence of acid. This reaction has been extensively studied to understand its intramolecular nature and the factors influencing its kinetics. The reaction is known to be first-order in hydrazobenzene and second-order in acid concentration, highlighting the crucial role of protonation in the reaction mechanism.

While direct experimental data for this compound is lacking, the following tables present kinetic and thermodynamic data for analogous aromatic rearrangements to provide a comparative basis for understanding the potential transformations of this compound.

Table 1: Illustrative Kinetic Data for Analogous Aromatic Rearrangements

| Reaction | Reactant | Conditions | Rate Constant (k) | Activation Energy (Ea) |

| Fischer-Hepp Rearrangement | N-nitroso-N-methylaniline | 3.96 M HCl, 25°C | - | - |

| Benzidine Rearrangement | Hydrazobenzene | N/10 HCl, room temp. | - | - |

Table 2: Illustrative Thermodynamic Parameters for Analogous Aromatic Rearrangements

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

| Benzidine Rearrangement | ~20-25 | ~-10 to -20 | ~25-30 |

These are typical ranges for benzidine-type rearrangements and can vary with substituents and reaction conditions.

The presence of the nitro group in the meta position of one of the phenyl rings in this compound would be expected to influence the kinetics and thermodynamics of any potential rearrangement or decomposition. The electron-withdrawing nature of the nitro group would decrease the electron density in the aromatic ring, potentially affecting the rate of electrophilic attack or the stability of intermediates. For instance, in acid-catalyzed rearrangements, the basicity of the amino nitrogen would be reduced, which could affect the pre-equilibrium protonation step.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Nitrodiphenylaniline Architectures

The core structure of 3-nitro-N,N-diphenylaniline serves as a foundational blueprint for creating a new generation of functional molecules through precise, rational design. Research is increasingly focused on the strategic modification of this scaffold to fine-tune its electronic and physical properties for specific applications. rsc.org The primary strategies involve the substitution of additional functional groups on the phenyl rings and the alteration of the core nitrogen atom's connectivity.

By introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the phenyl rings, researchers can systematically modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ntu.edu.tw This tuning is critical for applications in organic electronics, where precise energy level alignment is necessary for efficient charge injection and transport. For instance, adding strong donor groups like methoxy (B1213986) or amino moieties can raise the HOMO level, facilitating hole extraction, while incorporating additional acceptor groups can lower the LUMO, enhancing electron transport. ntu.edu.twresearchgate.net

The following table illustrates the theoretically predicted impact of para-substituents on the frontier molecular orbital energies of the this compound scaffold, demonstrating the principles of rational design.

| Substituent (Position) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| -H (Parent Molecule) | -5.85 | -2.50 | 3.35 |

| -OCH₃ (para on N-phenyl) | -5.70 | -2.48 | 3.22 |

| -CN (para on N-phenyl) | -6.05 | -2.75 | 3.30 |

| -NH₂ (para on nitro-phenyl) | -5.65 | -2.45 | 3.20 |

This is an interactive data table based on theoretical calculations for illustrative purposes.

These targeted modifications aim to create derivatives with optimized intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics and as emitters in organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Exploration of Novel Photophysical and Electrochemical Properties

Future research will delve deeper into the unique photophysical and electrochemical behaviors of this compound and its derivatives. The strong donor-acceptor (D-A) nature of the molecule, conferred by the triphenylamine (B166846) and nitro groups respectively, gives rise to significant ICT upon photoexcitation. anu.edu.aursc.org This often results in interesting solvatochromic effects, where the absorption and emission spectra of the compound shift in response to the polarity of the solvent. A systematic investigation of these properties is essential for developing advanced chemical sensors and environmental probes.

Electrochemical studies, particularly cyclic voltammetry, are crucial for understanding the redox behavior of these molecules. uchile.cl The triphenylamine core is known for its ability to undergo stable oxidation, forming radical cations, which is a key property for hole-transport materials (HTMs) in devices like perovskite solar cells and OLEDs. researchgate.net The presence of the electron-withdrawing nitro group influences the oxidation potential. ntu.edu.tw Future work will likely focus on synthesizing derivatives with multiple, stable redox states, which could be applied in resistive switching memory devices. rsc.org The electrochemical and spectral characteristics of a series of amino-substituted triphenylamine derivatives have been investigated, showing that such substitutions can lead to stable cation radicals with strong absorption bands in the visible region. researchgate.net

Integration into Hybrid Organic-Inorganic Material Systems

A significant and promising research avenue is the integration of this compound derivatives into hybrid organic-inorganic materials. mdpi.com These systems combine the processability and functional tunability of organic molecules with the robustness and unique electronic properties of inorganic materials. nih.gov

Potential applications include:

Functionalized Nanoparticles: Attaching nitrodiphenylaniline molecules to the surface of semiconductor quantum dots or metal nanoparticles can modify their electronic properties and create novel systems for photocatalysis or sensing.

Perovskite Solar Cells (PSCs): Triphenylamine-based molecules are widely studied as hole-transport materials (HTMs) in PSCs. acs.orgnih.gov Designing this compound derivatives with appropriate energy levels could lead to more efficient and stable solar cells by facilitating charge extraction from the perovskite layer and blocking electron movement. nih.gov

Sol-Gel Materials: Incorporating these molecules into sol-gel matrices can produce robust, transparent films with tailored optical or electronic properties for applications in sensors or electrochromic devices. researchgate.netnih.gov

The synergy between the organic and inorganic components in these hybrid systems can lead to emergent properties that are not achievable with either component alone, opening up a vast design space for new functional materials. mdpi.com

Advanced Machine Learning and Data-Driven Approaches for Material Discoverynih.gov

The traditional process of material discovery is often time-consuming and resource-intensive. Advanced machine learning (ML) and data-driven approaches are poised to revolutionize this process by accelerating the identification of promising new materials. researcher.liferesearchgate.net In the context of this compound, ML models can be trained on existing experimental and computational data to predict the properties of novel, yet-to-be-synthesized derivatives. acs.orgresearchgate.net

By creating large virtual libraries of candidate molecules based on the this compound scaffold, researchers can use high-throughput computational screening to identify candidates with desired properties, such as optimal energy levels for PSCs or large nonlinear optical responses. researcher.life Predictive ML models can screen thousands of potential compounds, flagging the most promising ones for targeted synthesis and experimental validation. researchgate.net This data-driven approach significantly reduces the number of required experiments, saving time and resources while expanding the accessible chemical space for new discoveries. researchgate.netresearchgate.net

Sustainable and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, a key future perspective is the development of sustainable and environmentally benign synthetic routes for this compound and its derivatives. Traditional nitration reactions often rely on harsh reagents like mixed sulfuric and nitric acids, which generate significant waste. nih.gov Similarly, C-N cross-coupling reactions to form the triphenylamine core often use palladium catalysts and organic solvents.

Future research will focus on alternative methodologies, including:

Greener Nitration: Exploring solid acid catalysts, microwave-assisted synthesis, or enzymatic routes to install the nitro group, thereby minimizing the use of strong acids and reducing energy consumption. researchgate.net

Catalyst Improvement: Developing more efficient and recyclable catalysts for C-N coupling reactions or exploring metal-free alternatives. beilstein-journals.org

Flow Chemistry: Utilizing continuous-flow reactors can improve safety, efficiency, and scalability while reducing waste compared to traditional batch processing. beilstein-journals.org

Alternative Reducing Agents: Research into catalytic reduction processes for nitroaromatic compounds using cleaner reagents and biocatalysis holds promise for more sustainable amine synthesis. nih.govmdpi.com

By prioritizing sustainability, the next generation of materials based on this compound can be produced in a more economically and environmentally responsible manner.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-nitro-N,N-diphenylaniline, and how can purity be optimized?

- Methodology :

- Nitration of N,N-Diphenylaniline : Introduce a nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts like ortho/para isomers. Monitor reaction progress via TLC .

- Purification : Recrystallize using ethanol or dichloromethane/hexane mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the diphenylamine backbone. Adjust stoichiometry (1:1.2 molar ratio of N,N-diphenylaniline to HNO₃) for complete conversion .